molecular formula C5H12N4O2 B14679850 N-(1-Methylpropyl)-N'-nitroguanidine CAS No. 35089-67-9

N-(1-Methylpropyl)-N'-nitroguanidine

Cat. No.: B14679850
CAS No.: 35089-67-9
M. Wt: 160.17 g/mol
InChI Key: BOAXQVQUDGCBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylpropyl)-N'-nitroguanidine is a chemical compound of significant interest in specialized organic synthesis and research development. As a member of the nitroguanidine family, it serves as a key precursor or model compound for exploring novel synthetic pathways. Its structural features make it a valuable subject for studies in chemical reactivity, metabolism, and the development of new analytical methods. Researchers utilize this and related nitroguanidine compounds to investigate a wide range of biochemical interactions and mechanisms . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and storage information prior to use.

Properties

CAS No.

35089-67-9

Molecular Formula

C5H12N4O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-butan-2-yl-1-nitroguanidine

InChI

InChI=1S/C5H12N4O2/c1-3-4(2)7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8)

InChI Key

BOAXQVQUDGCBPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction with 1-Methylpropylamine

The most straightforward method involves reacting nitroguanidine (II ) with 1-methylpropylamine in aqueous or aqueous-organic media.

Reaction Scheme:
$$
\text{Nitroguanidine} + \text{1-Methylpropylamine} \rightarrow \text{this compound} + \text{Byproducts}
$$

Conditions:

  • Solvent: Water, methanol, or acetone.
  • Temperature: 0–40°C (optimal: 20–25°C).
  • Molar Ratio: 1:1.2–1:3 (nitroguanidine:amine).

Challenges:

  • Competing dialkylation is suppressed by maintaining a pH < 10.
  • Yields range from 65–85% after recrystallization.

Nitroso Intermediate Route

Nitrosation Followed by Amine Substitution

Adapted from US2559085A , this two-step method involves:

  • Nitrosation: Reacting N-substituted guanidine with nitrous acid to form nitroso intermediates.
  • Amine Exchange: Displacing the nitroso group with 1-methylpropylamine.

Example (US2559085A, Example XXVI):

  • Step 1: N-Methyl-N-nitroso-N-nitroguanidine synthesis via HNO₂ treatment.
  • Step 2: Reaction with 1-methylpropylamine in aqueous ethanol at 10°C yields 51.5% product.

Advantages:

  • Avoids direct handling of unstable nitroguanidine.
  • Suitable for sterically hindered amines.

Condensation with Nitroisourea Derivatives

Base-Catalyzed Reaction

US7977496B2 describes a one-pot synthesis using nitroisourea derivatives and amines:

Reaction Scheme:
$$
\text{Nitroisourea} + \text{1-Methylpropylamine} \xrightarrow{\text{Base}} \text{this compound}
$$

Conditions:

  • Base: KOH or NaOH in aqueous NaCl (≥50% saturation).
  • Yield: 70–80% with 99% purity (HPLC).

Key Data:

Parameter Value
Reaction Time 4–6 hours
Temperature 25°C
Solubility of NaCl 26.4 g/100 mL (20°C)

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Alkylation 65–85 95–98 Single-step, scalable Requires pH control
Nitroso Intermediate 50–60 90–95 Avoids nitroguanidine handling Multi-step, lower yield
Nitroisourea Condensation 70–80 99 High purity, one-pot Sensitive to salt concentration

Challenges and Optimization

Byproduct Formation

  • Dialkylation: Minimized by using excess nitroguanidine (1:1.5 molar ratio).
  • Hydrolysis: Controlled by maintaining reaction temperatures below 40°C.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures improve crystal purity (MP: 159–161°C).
  • Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves nitroso contaminants.

Industrial-Scale Considerations

  • Cost Efficiency: Direct alkylation is preferred for bulk production ($12–15/kg raw materials).
  • Safety: Exothermic reactions necessitate jacketed reactors with cooling systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpropyl)-N’-nitroguanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group leads to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Methylpropyl)-N’-nitroguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Methylpropyl)-N’-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogs include clothianidin (N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-N'-nitroguanidine) and imidacloprid, both neonicotinoid insecticides. Key differences lie in substituent groups and bioactivity profiles:

Property N-(1-Methylpropyl)-N'-nitroguanidine Clothianidin
Molecular Formula C₅H₁₁N₅O₂ (estimated) C₆H₈ClN₅O₂S
Substituent Groups 1-Methylpropyl 2-Chloro-5-thiazolylmethyl
Primary Use Insecticide (theoretical) Commercial neonicotinoid insecticide
Regulatory Status Not explicitly regulated Subject to EPA tolerances (180.565)
Solubility Likely lower polarity due to alkyl chain Higher polarity (thiazole ring)

Bioactivity and Environmental Impact

Clothianidin’s efficacy stems from its thiazole ring enhancing binding affinity to insect receptors . No direct toxicity data for the target compound is available, but nitroguanidines generally exhibit selective toxicity to insects over mammals due to receptor specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.